![molecular formula C29H31N3O3 B11492018 N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(3-phenylpropanamide)](/img/structure/B11492018.png)
N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(3-phenylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-5-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-5-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-5-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or pyrrolidine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-5-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-5-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
N-[2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-5-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE is unique due to its specific structural features, including the presence of both a pyrrolidine ring and phenylpropanamide groups. These structural elements contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C29H31N3O3 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[2-methyl-4-(2-oxopyrrolidin-1-yl)-5-(3-phenylpropanoylamino)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C29H31N3O3/c1-21-19-26(32-18-8-13-29(32)35)25(31-28(34)17-15-23-11-6-3-7-12-23)20-24(21)30-27(33)16-14-22-9-4-2-5-10-22/h2-7,9-12,19-20H,8,13-18H2,1H3,(H,30,33)(H,31,34) |
InChI Key |
LNAONAMDBOLCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)CCC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3)N4CCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B11491938.png)
![3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide](/img/structure/B11491939.png)
![4-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11491940.png)
![7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11491944.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11491950.png)
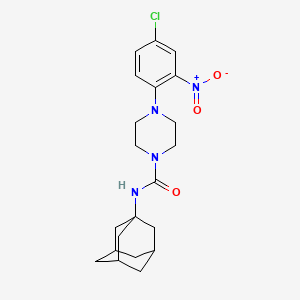
![7-tert-butyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11491956.png)
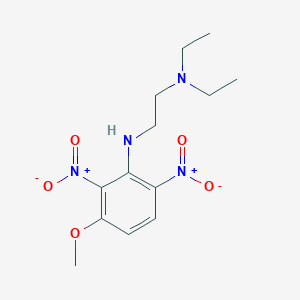
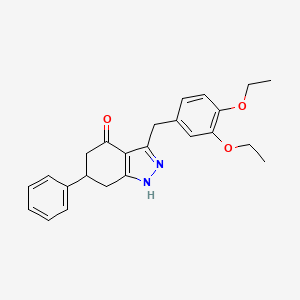
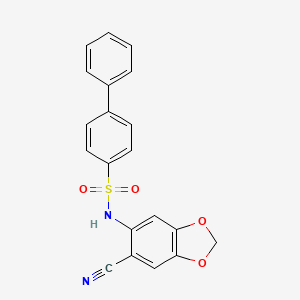
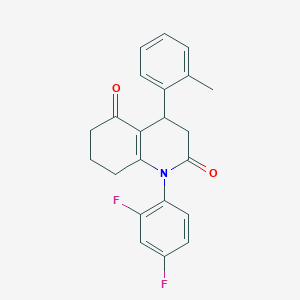
![methyl 8-(methylsulfonyl)-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11491985.png)
![N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11491991.png)
![N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11491998.png)
